

Synthesis and Characterization of 4-Phenyloxan-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenyloxan-4-ol

Cat. No.: B1349832

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **4-Phenyloxan-4-ol**. The document details the synthetic protocol, purification methods, and a full spectroscopic analysis of the target compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

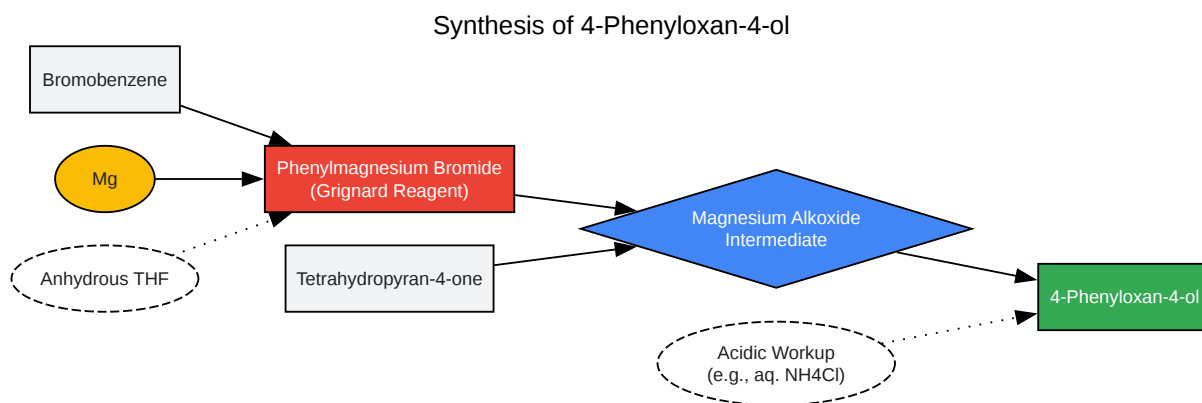
4-Phenyloxan-4-ol, also known as 4-phenyl-tetrahydropyran-4-ol, is a tertiary alcohol derivative of the tetrahydropyran ring system. The tetrahydropyran motif is a common structural feature in a wide range of biologically active natural products and synthetic pharmaceutical agents. The introduction of a phenyl group at the 4-position creates a chiral center and provides a key building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry. This guide outlines a reliable method for the preparation and detailed characterization of this versatile compound.

Synthesis of 4-Phenyloxan-4-ol

The synthesis of **4-Phenyloxan-4-ol** is achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. In this procedure,

phenylmagnesium bromide, a Grignard reagent, is added to the electrophilic carbonyl carbon of tetrahydropyran-4-one. The subsequent acidic workup yields the desired tertiary alcohol.

Synthesis Pathway



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A diagram illustrating the Grignard reaction for the synthesis of **4-Phenyloxan-4-ol**.

Experimental Protocol

Materials and Reagents:

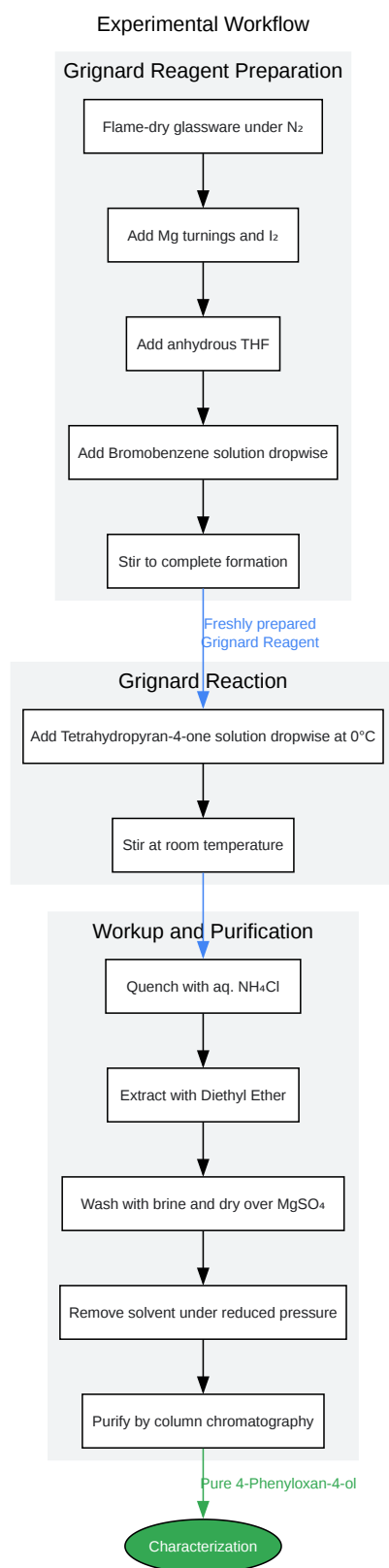
Reagent	Formula	MW (g/mol)	Amount	Moles
Magnesium Turnings	Mg	24.31	1.2 g	0.05
Bromobenzene	C ₆ H ₅ Br	157.01	7.85 g (5.2 mL)	0.05
Tetrahydropyran-4-one	C ₅ H ₈ O ₂	100.12	5.0 g	0.05
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	100 mL	-
Iodine	I ₂	253.81	1 crystal	-
Saturated aq. NH ₄ Cl	NH ₄ Cl	53.49	50 mL	-
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	As needed	-
Anhydrous MgSO ₄	MgSO ₄	120.37	As needed	-

Procedure:

- Preparation of the Grignard Reagent:
 - A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
 - Magnesium turnings (1.2 g, 0.05 mol) and a small crystal of iodine are added to the flask.
 - Anhydrous THF (20 mL) is added to the flask.
 - A solution of bromobenzene (7.85 g, 0.05 mol) in anhydrous THF (30 mL) is placed in the dropping funnel.

- A small portion of the bromobenzene solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
- The remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.
- After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Tetrahydropyran-4-one:
 - A solution of tetrahydropyran-4-one (5.0 g, 0.05 mol) in anhydrous THF (50 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
 - The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
- Workup and Purification:
 - The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
 - The aqueous layer is extracted with diethyl ether (3 x 50 mL).
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
 - The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford **4-Phenyloxan-4-ol** as a white solid.

Experimental Workflow



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A flowchart of the experimental procedure for synthesizing **4-Phenyloxan-4-ol**.

Characterization of 4-Phenyloxan-4-ol

The structure and purity of the synthesized **4-Phenyloxan-4-ol** were confirmed by a combination of spectroscopic methods, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Physical and Chemical Properties

Property	Value
CAS Number	81462-07-9[1]
Molecular Formula	$\text{C}_{11}\text{H}_{14}\text{O}_2$ [1]
Molecular Weight	178.23 g/mol [1]
Appearance	White solid
Melting Point	Not available

Spectroscopic Data

^1H NMR (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.45 - 7.25	m	5H	Ar-H
3.90 - 3.70	m	4H	-OCH ₂ -
2.10	s	1H	-OH
2.05 - 1.90	m	4H	-CH ₂ -

^{13}C NMR (100 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
146.5	Ar-C (quaternary)
128.4	Ar-CH
127.2	Ar-CH
125.0	Ar-CH
71.0	C-OH (quaternary)
63.5	-OCH ₂ -
37.0	-CH ₂ -

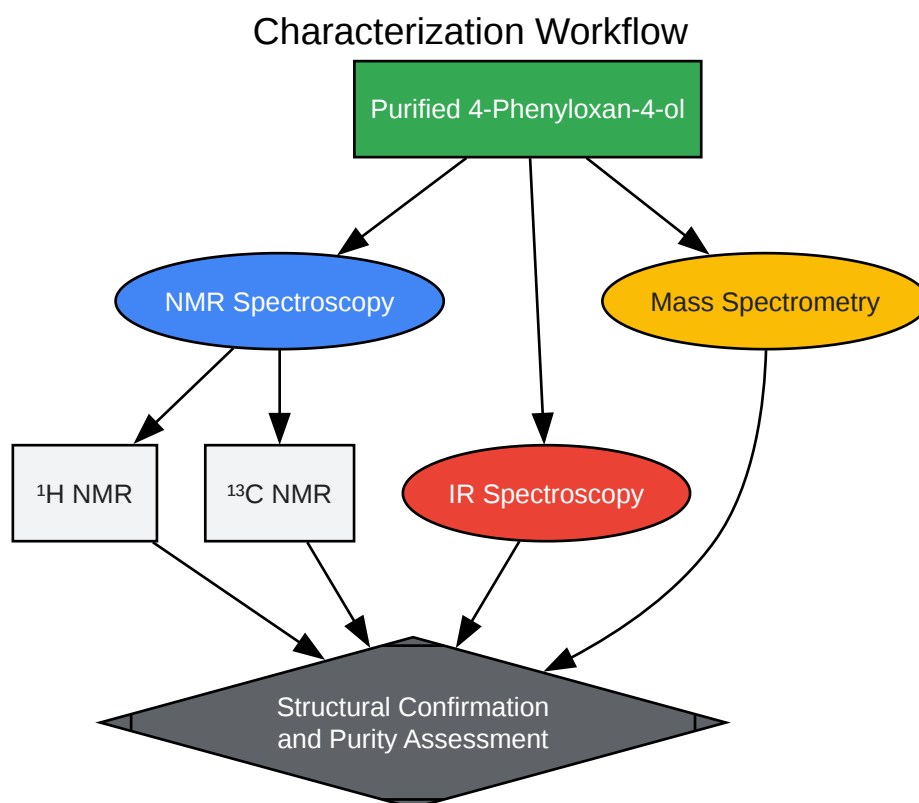
Infrared (IR) Spectroscopy (KBr, cm⁻¹):

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	br, s	O-H stretch
3060, 3030	w	C-H stretch (aromatic)
2950, 2860	m	C-H stretch (aliphatic)
1600, 1490, 1450	m	C=C stretch (aromatic)
1100	s	C-O stretch (ether)
1050	s	C-O stretch (alcohol)

Mass Spectrometry (EI, 70 eV):

m/z	Relative Intensity (%)	Assignment
178	20	$[M]^+$
160	15	$[M - H_2O]^+$
120	100	$[M - C_4H_8O]^+$
105	80	$[C_6H_5CO]^+$
77	60	$[C_6H_5]^+$

Characterization Workflow



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A flowchart outlining the spectroscopic characterization of **4-Phenyloxan-4-ol**.

Discussion

The synthesis of **4-Phenyloxan-4-ol** via the Grignard reaction is a reliable and efficient method. The reaction proceeds cleanly, and the product can be isolated in good yield after purification. The spectroscopic data are consistent with the proposed structure. The ^1H NMR spectrum clearly shows the signals for the aromatic protons of the phenyl group, the methylene protons of the tetrahydropyran ring, and the hydroxyl proton. The ^{13}C NMR spectrum confirms the presence of the eleven carbon atoms in the molecule, including the quaternary carbon attached to the hydroxyl and phenyl groups. The IR spectrum displays the characteristic absorption bands for the hydroxyl group, the aromatic C-H and C=C bonds, and the C-O ether linkage. The mass spectrum shows the molecular ion peak at m/z 178, along with characteristic fragmentation patterns.

Conclusion

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of **4-Phenyloxan-4-ol**. The presented data and workflows offer a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and verification of this important building block for further drug discovery and development efforts. The straightforward synthetic route and detailed analytical data will facilitate its use in the creation of novel and complex molecular entities.

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References

- 1. 4-Phenyl-tetrahydro-pyran-4-ol | CymitQuimica [cymitquimica.com]
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